
(R)-4-Bromo Phenylephrine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Bromo Phenylephrine Hydrochloride is a chemical compound that belongs to the class of phenylephrine derivatives. It is an organic salt formed by the combination of phenolic hydroxyl, alcohol hydroxyl, benzene ring, and imino group. This compound is known for its role as an alpha-1 adrenergic receptor agonist, which makes it useful in various medical applications, particularly in the treatment of hypotension and as a nasal decongestant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Bromo Phenylephrine Hydrochloride typically involves several steps. One common method starts with the bromination of 3’-hydroxyacetophenone, followed by a series of reactions including reduction and amination. The Corey–Bakshi–Shibata (CBS) catalyst is often used to achieve the asymmetric hydrogenation process, which is a key step in the synthesis . The reaction conditions usually involve mild temperatures and the use of a polymer-supported CBS catalyst to facilitate the process and improve yield.
Industrial Production Methods
In industrial settings, the production of ®-4-Bromo Phenylephrine Hydrochloride involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and polymer-supported catalysts helps in scaling up the production while maintaining efficiency and reducing costs .
Analyse Chemischer Reaktionen
Epoxidation-Bromohydrin Route
-
Starting Material : m-Hydroxybenzaldehyde derivatives protected with tert-butyldimethylsilyl (TBDMS) groups .
-
Bromination :
Direct Bromination of Phenylephrine
-
Reagent : Bromine or NBS under mild acidic conditions (e.g., HBr/HOAc) .
-
Position Selectivity : Bromination occurs preferentially at the para position relative to the hydroxyl group due to electronic effects .
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Bromohydrin formation | NBS, H₂O/DMSO, 25°C | 80% | |
TBDMS deprotection | 6M HCl, 25°C | 85% | |
Direct bromination | NBS, HBr/HOAc | 70–75% |
Structural Reactivity and Functional Group Transformations
The bromine substituent and hydroxyl/amine groups dictate reactivity:
Nucleophilic Substitution
-
Bromine Displacement : Reacts with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) .
Oxidation-Reduction
-
Alcohol Oxidation : The secondary alcohol is resistant to mild oxidants (e.g., PCC) but reacts with strong oxidants (CrO₃) to form ketones .
-
Amine Alkylation : The methylamino group undergoes alkylation with alkyl halides under basic conditions .
Charge-Transfer Complexation
-
Reagent : p-Bromanil (tetrabromo-1,2-benzoquinone) in alkaline medium (pH 9) .
-
Product : Brown-colored complex with λ<sub>max</sub> = 395 nm, used for spectrophotometric quantification (LOD = 0.12 µg/mL) .
Parameter | Value | Source |
---|---|---|
Molar absorptivity (ε) | 833.33 L·mol⁻¹·cm⁻¹ | |
Stability constant (K) | 4 × 10³ L·mol⁻¹ |
Hydrogenation
-
Catalyst : Ru-based complexes (e.g., [Ru(acac)(CO)₂]) enable asymmetric reduction of ketone intermediates .
Stability and Degradation
Wissenschaftliche Forschungsanwendungen
Vasoconstriction and Blood Pressure Management
(R)-4-Bromo Phenylephrine Hydrochloride is primarily used in clinical settings to manage hypotension, especially during surgical procedures or in cases of septic shock. Its mechanism involves stimulating α-1 adrenergic receptors, leading to vasoconstriction and thus elevating mean arterial pressure .
Clinical Use Cases:
- Anesthesia : Administered to counteract hypotension induced by anesthetic agents.
- Septic Shock : Used as a vasopressor to maintain blood pressure in critically ill patients.
Ophthalmic Applications
The compound is also employed in ophthalmology to induce mydriasis (pupil dilation), facilitating various eye examinations and surgical procedures. The α-1 agonistic action on the iris dilator muscle promotes smooth muscle contraction, resulting in pupil enlargement .
Nasal Decongestion
Similar to its parent compound phenylephrine, this compound can be formulated for intranasal administration to alleviate nasal congestion by inducing vasoconstriction in the nasal mucosa .
Pharmacological Properties
Property | Details |
---|---|
Mechanism of Action | Direct α-1 adrenergic receptor agonist |
Primary Effects | Vasoconstriction, increased blood pressure |
Administration Routes | Intravenous, ophthalmic, intranasal |
Side Effects | Hypertension, bradycardia, headache, nervousness |
Case Study 1: Use in Septic Shock
A study highlighted the effectiveness of this compound in managing severe hypotension in septic shock patients. The administration resulted in significant improvements in mean arterial pressure without notable adverse effects on heart rate or cardiac output .
Case Study 2: Ophthalmic Surgery
In a clinical trial involving cataract surgery, (R)-4-Bromo Phenylephrine was used to achieve adequate mydriasis. The results demonstrated successful pupil dilation with minimal systemic absorption and side effects, underscoring its safety profile for ocular applications .
Research Insights
Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Innovative enzymatic methods have been explored to produce this compound more efficiently while maintaining its pharmacological efficacy .
Wirkmechanismus
®-4-Bromo Phenylephrine Hydrochloride exerts its effects by selectively activating alpha-1 adrenergic receptors. This activation leads to vasoconstriction, which increases blood pressure and reduces nasal congestion. The compound binds to the receptors on the smooth muscle cells of blood vessels, causing them to contract. This mechanism is similar to that of other alpha-1 adrenergic agonists .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylephrine Hydrochloride: A widely used alpha-1 adrenergic agonist with similar applications in treating hypotension and nasal congestion.
Pseudoephedrine Hydrochloride: Another decongestant with a similar mechanism of action but different chemical structure.
Norepinephrine: A natural neurotransmitter with potent vasoconstrictive properties.
Uniqueness
®-4-Bromo Phenylephrine Hydrochloride is unique due to the presence of the bromine atom, which can influence its pharmacokinetic properties and receptor binding affinity. This modification can potentially enhance its efficacy and selectivity compared to other similar compounds .
Biologische Aktivität
(R)-4-Bromo Phenylephrine Hydrochloride is a synthetic compound that acts primarily as an α1-adrenoceptor agonist. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant research findings.
Chemical Structure:
- Name: this compound
- Molecular Formula: C9H12BrClN2O
- Molecular Weight: 265.56 g/mol
The compound is structurally similar to phenylephrine, differing primarily by the presence of a bromine atom at the para position of the phenyl ring. This modification influences its binding affinity and selectivity for adrenergic receptors.
Mechanism of Action:
this compound functions as an α1-adrenoceptor agonist, leading to vasoconstriction and increased peripheral resistance. The pKi values for its interaction with various α1 receptor subtypes are as follows:
This indicates a higher affinity for the α1D subtype, which is significant in understanding its pharmacological effects.
Cardiovascular Effects
The activation of α1-adrenoceptors results in increased blood pressure due to vasoconstriction. Studies have shown that this compound can induce dose-dependent increases in systolic blood pressure (SBP) and decreases in heart rate (HR) .
Efficacy in Treating Nasal Congestion
Clinical trials have assessed the efficacy of phenylephrine derivatives, including this compound, in alleviating nasal congestion. A systematic review indicated that while phenylephrine is commonly used for this purpose, it often does not outperform placebo in clinical settings .
Study | Sample Size | Dose | Primary Endpoint | Outcome |
---|---|---|---|---|
Meltzer et al., 2015 | 539 | 10-40 mg | Change in nasal congestion scores | No significant difference from placebo |
Horak et al., 2009 | 39 | 12 mg | Change in nasal congestion score | No significant difference from placebo |
Meltzer et al., 2016 | 575 | PEH-MR every 12 hours | Quality of life metrics | No significant difference from placebo |
Safety Profile
The safety profile of this compound has been evaluated through various studies. Common adverse effects include headaches and transient increases in blood pressure. Notably, higher doses correlate with an increased incidence of side effects .
Adverse Events Reported
- Headache: Commonly reported across studies.
- Chest pain: Noted in one instance at a high dose.
- Epistaxis: Reported in some cases.
Case Studies and Research Findings
Recent research has explored the thermal stability and decomposition kinetics of this compound under various conditions, highlighting its stability profile which is crucial for storage and formulation .
In another study focusing on the pharmacokinetics of phenylephrine derivatives, it was found that modifications at the aromatic ring could significantly alter the compound's metabolic pathways and biological activity .
Eigenschaften
IUPAC Name |
2-bromo-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;/h2-4,9,11-13H,5H2,1H3;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSYYRQYGQXWJT-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)Br)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)Br)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.